Cas no 80952-72-3 (20(R)-Ginsenoside Rg2)
20(R)-Ginsenoside Rg2 Chemical and Physical Properties
Names and Identifiers
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- 20(R)-Ginsenoside Rg2
- (S)-GINSENOSIDE RG2
- 20(R)GinsenosideRg2
- ginsenoside Rg2
- GINSENOSIDE Rg2 (R-FORM)(AS)
- (S)Ginsenoside Rg2
- Ginsenoside-Rg2
- (3beta,6alpha,12beta,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- 20(R)Ginsenoside Rg2
- N2195
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,5S,6R,8R,9S,10R,12S,13S,14S,17R)-3,12-Dihydroxy-17-[(2R
- (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
- GF VII
- Notoginsenoside Rg2
- R-Ginsenoside Rg2
- 1ST157338
- 20R-Ginsenoside Rg2
- PD125601
- CS-0018529
- AKOS027251122
- HY-N2039
- MS-31436
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- CHEMBL3357159
- AC-34690
- 80952-72-3
- GF VII; (3ss,6a,12ss,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside
- (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
- DA-69709
-
- Inchi: 1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1
- InChI Key: AGBCLJAHARWNLA-RPNKVCLTSA-N
- SMILES: C[C@@]12C[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@@](O)(C)CC/C=C(\C)/C)O)(C)C
Computed Properties
- Exact Mass: 784.49700
- Monoisotopic Mass: 784.49729235 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 55
- Rotatable Bond Count: 9
- Complexity: 1390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 17
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 219
- Molecular Weight: 785.0
Experimental Properties
- Color/Form: Powder
- Density: 1.30
- Melting Point: No data available
- Boiling Point: 881.0±65.0 °C at 760 mmHg
- Flash Point: 486.6±34.3 °C
- PSA: 218.99000
- LogP: 2.14740
20(R)-Ginsenoside Rg2 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended condition sin the description
20(R)-Ginsenoside Rg2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2039-1mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 98.95% | 1mg |
¥1000 | 2025-04-16 | |
| MedChemExpress | HY-N2039-5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 98.95% | 5mg |
¥2500 | 2025-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0350-20mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | HPLC≥98% | 20mg |
¥1600元 | 2023-09-15 | |
| ChemFaces | CFN90412-20mg |
20R-Ginsenoside Rg2 |
80952-72-3 | >=98% | 20mg |
$298 | 2021-07-22 | |
| ChemScence | CS-0018529-1mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 1mg |
$171.0 | 2022-04-26 | ||
| ChemScence | CS-0018529-5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 5mg |
$514.0 | 2022-04-26 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21727-20mg |
20(R)Ginsenoside Rg2 |
80952-72-3 | ,HPLC≥98% | 20mg |
¥1200.00 | 2021-09-02 | |
| DC Chemicals | DCR-038-20 mg |
(S)Ginsenoside Rg2 |
80952-72-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | G387490-1mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 1mg |
$ 64.00 | 2023-09-07 | ||
| TRC | G387490-2.5mg |
20(R)-Ginsenoside Rg2 |
80952-72-3 | 2.5mg |
$ 138.00 | 2023-09-07 |
20(R)-Ginsenoside Rg2 Production Method
Production Method 1
20(R)-Ginsenoside Rg2 Raw materials
20(R)-Ginsenoside Rg2 Preparation Products
- Ginsenoside Rg2 (52286-74-5)
- Ginsenoside F4 (181225-33-2)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- (20R)-Ginsenoside Rh1 (80952-71-2)
- 20(R)-Ginsenoside Rg2 (80952-72-3)
- Ginsenoside Rh1 (63223-86-9)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- Ginsenoside Rh4 (174721-08-5)
20(R)-Ginsenoside Rg2 Suppliers
20(R)-Ginsenoside Rg2 Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 20(R)-Ginsenoside Rg2
20(R)-Ginsenoside Rg2: A Comprehensive Overview
The compound with CAS No. 80952-72-3, commonly referred to as 20(R)-Ginsenoside Rg2, is a highly bioactive saponin isolated from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and latest research findings related to 20(R)-Ginsenoside Rg2, providing a comprehensive understanding of its role in modern medicine.
Structural Characteristics and Isolation
20(R)-Ginsenoside Rg2 belongs to the class of ginsenosides, which are triterpenoid saponins characterized by their complex glycosylation patterns. The molecule consists of a dammarane-type aglycone backbone with two sugar moieties attached at the C-3 and C-6 positions. The stereochemistry at the C-6 position is critical, as it determines the biological activity of the compound. The isolation of 20(R)-Ginsenoside Rg2 from Panax ginseng roots involves advanced chromatographic techniques, ensuring high purity and structural integrity for subsequent pharmacological studies.
Pharmacological Activities and Therapeutic Potential
Recent studies have highlighted the multifaceted pharmacological activities of 20(R)-Ginsenoside Rg2, particularly in the areas of neuroprotection, anti-inflammation, and anticancer therapy. One of the most promising applications is its ability to modulate neuroinflammatory responses, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical experiments have demonstrated that 20(R)-Ginsenoside Rg2 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing neuroinflammation and protecting neurons from oxidative stress.
In addition to its neuroprotective effects, 20(R)-Ginsenoside Rg2 has shown significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colorectal cancer cells, by activating caspase-dependent pathways. Furthermore, preclinical studies have revealed that RG₂ can enhance the efficacy of conventional chemotherapy drugs while reducing their side effects, suggesting its potential as an adjuvant therapy in oncology.
Another area of interest is the anti-inflammatory activity of Ginsenoside RG₂. Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory signaling pathways. This property makes it a valuable candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Mechanisms of Action
The biological effects of Ginsenoside RG₂ are mediated through various molecular mechanisms. One prominent pathway involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation. By activating PPARγ, Rg₂ can modulate cellular energy metabolism and reduce inflammation in chronic diseases.
Another key mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have demonstrated that Ginsenoside RG₂ can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), thereby suppressing pro-inflammatory responses and promoting cell survival.
In addition to these pathways, Rg₂ has been shown to interact with various membrane receptors, including toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs). These interactions contribute to its immunomodulatory effects and anti-inflammatory properties.
Recent Research Findings
The past few years have witnessed significant advancements in understanding the therapeutic potential of Ginsenoside RG₂. A 2019 study published in *Nature Communications* reported that Rg₂ can enhance cognitive function in mice by promoting hippocampal neurogenesis and synaptic plasticity. This finding underscores its potential as a cognitive enhancer for age-related cognitive decline.
In 2018, researchers from Seoul National University demonstrated that Ginsenoside RG₂ can inhibit metastasis in breast cancer models by targeting epithelial-mesenchymal transition (EMT) pathways. This study highlights its role in preventing cancer progression and improving patient outcomes.
A 2017 study conducted at Kyoto University revealed that Rg₂ can reduce oxidative stress in cardiomyocytes by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests its potential application in cardiovascular diseases associated with oxidative stress.
These findings collectively demonstrate that Ginsenoside RG₂ holds immense promise as a multi-functional therapeutic agent with applications across various disease areas.
Safety Profile and Toxicity
Toxicological Studies
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